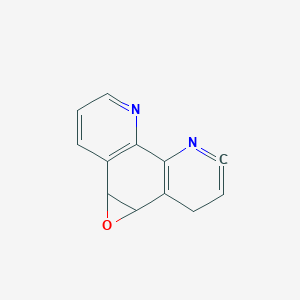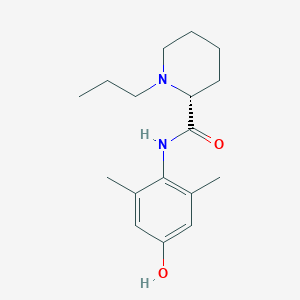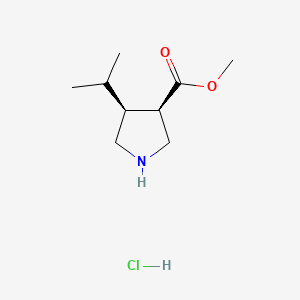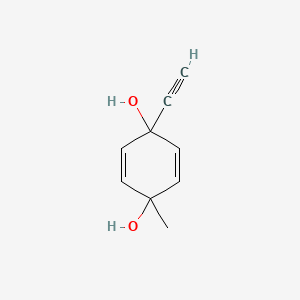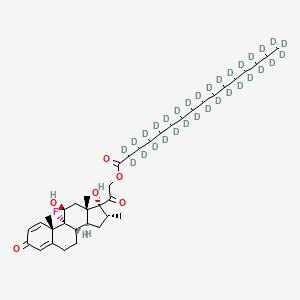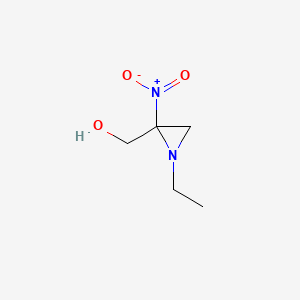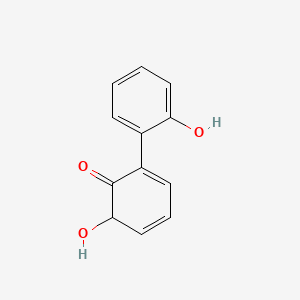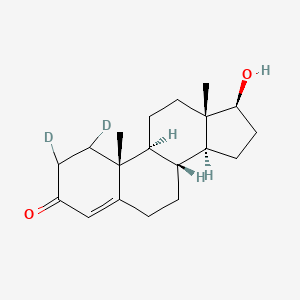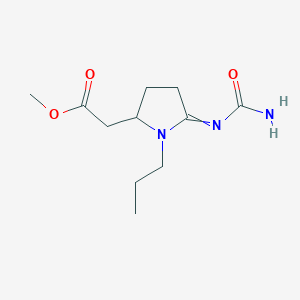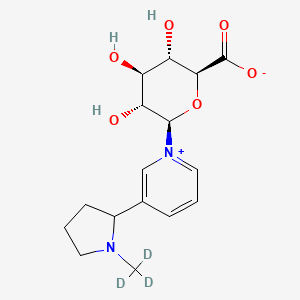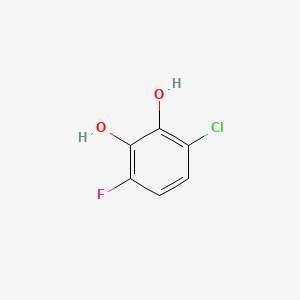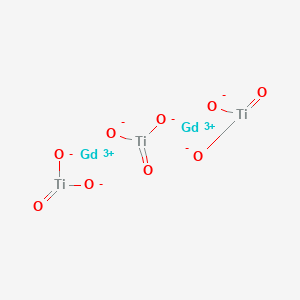
beta-Hydroxyisovaleric Acid-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-Hydroxyisovaleric Acid-d8: is a deuterated form of beta-Hydroxyisovaleric Acid, which is also known as 3-Hydroxy-3-methylbutanoic Acid-d8. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and reaction mechanisms due to the unique properties of deuterium.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-Hydroxyisovaleric Acid-d8 typically involves the deuteration of beta-Hydroxyisovaleric Acid. One common method is the reaction of 3-Hydroxy-3-methylbutanoic Acid with deuterated reagents under controlled conditions. For example, the compound can be synthesized by reacting 3-Hydroxy-3-methylbutanoic Acid with deuterated water (D2O) in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and high-pressure deuterium gas. The reaction conditions are carefully controlled to ensure the complete replacement of hydrogen atoms with deuterium .
化学反应分析
Types of Reactions: Beta-Hydroxyisovaleric Acid-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
科学研究应用
Beta-Hydroxyisovaleric Acid-d8 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is used to study metabolic pathways and enzyme kinetics, particularly in the context of amino acid metabolism.
Medicine: It is investigated for its potential therapeutic effects and as a biomarker for certain metabolic disorders.
Industry: this compound is used in the production of deuterated drugs and other specialty chemicals
作用机制
The mechanism of action of beta-Hydroxyisovaleric Acid-d8 involves its role in metabolic pathways. It is known to enhance protein synthesis via the mTOR pathway and inhibit protein degradation through the ubiquitin pathway. These actions contribute to its effects on muscle metabolism and overall metabolic regulation .
相似化合物的比较
Beta-Hydroxyisovaleric Acid: The non-deuterated form, which shares similar chemical properties but lacks the unique isotopic labeling.
3-Hydroxy-3-methylbutanoic Acid: Another name for beta-Hydroxyisovaleric Acid, highlighting its structural features.
Beta-Hydroxy-beta-methylbutyrate (HMB): A related compound used in muscle metabolism studies
Uniqueness: Beta-Hydroxyisovaleric Acid-d8 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking of metabolic processes and reaction mechanisms, making it a valuable tool in various scientific fields .
属性
分子式 |
C5H10O3 |
|---|---|
分子量 |
126.18 g/mol |
IUPAC 名称 |
2,2,4,4,4-pentadeuterio-3-hydroxy-3-(trideuteriomethyl)butanoic acid |
InChI |
InChI=1S/C5H10O3/c1-5(2,8)3-4(6)7/h8H,3H2,1-2H3,(H,6,7)/i1D3,2D3,3D2 |
InChI 键 |
AXFYFNCPONWUHW-AUOAYUKBSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])C(=O)O)O |
规范 SMILES |
CC(C)(CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


